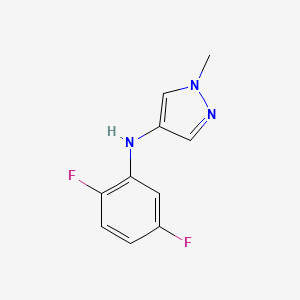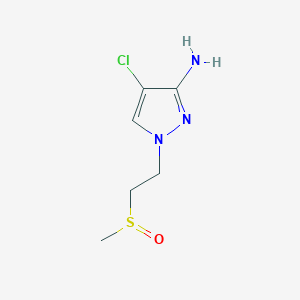
4-Chloro-1-(2-methanesulfinylethyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(2-methanesulfinylethyl)-1H-pyrazol-3-amine is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a methanesulfinylethyl side chain, and a pyrazolamine core structure.
Métodos De Preparación
The synthesis of 4-Chloro-1-(2-methanesulfinylethyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methanesulfinylethyl side chain: This step involves the reaction of the chlorinated pyrazole with an appropriate sulfoxide compound under nucleophilic substitution conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
4-Chloro-1-(2-methanesulfinylethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methanesulfinylethyl side chain can be further oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Aplicaciones Científicas De Investigación
4-Chloro-1-(2-methanesulfinylethyl)-1H-pyrazol-3-amine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for drug discovery, particularly in the development of anti-inflammatory, antimicrobial, or anticancer agents.
Industry: It can be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(2-methanesulfinylethyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects can be mediated through pathways involving inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling cascades.
Comparación Con Compuestos Similares
4-Chloro-1-(2-methanesulfinylethyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
4-Chloro-1-(2-methylsulfinylethyl)-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of a methanesulfinyl group.
4-Chloro-1-(2-ethylsulfinylethyl)-1H-pyrazol-3-amine: Similar structure but with an ethyl group instead of a methanesulfinyl group.
4-Chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H10ClN3OS |
|---|---|
Peso molecular |
207.68 g/mol |
Nombre IUPAC |
4-chloro-1-(2-methylsulfinylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H10ClN3OS/c1-12(11)3-2-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9) |
Clave InChI |
YHVRECOXEXFMFI-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)CCN1C=C(C(=N1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


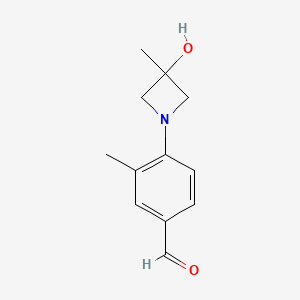


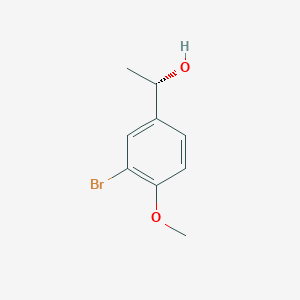
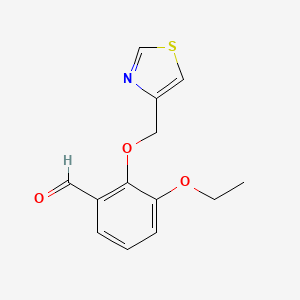

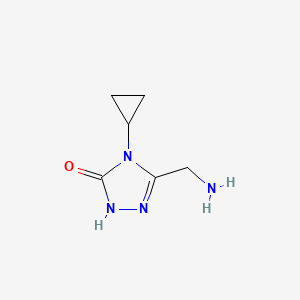
![2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13201178.png)
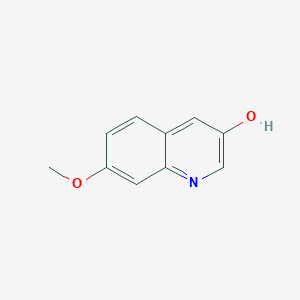


![1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13201189.png)

